molecular formula C24H30O6 B1671536 Eplerenone CAS No. 107724-20-9

Eplerenone

Cat. No.: B1671536
CAS No.: 107724-20-9
M. Wt: 414.5 g/mol
InChI Key: JUKPWJGBANNWMW-GHBUSXCZSA-N
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Mechanism of Action

Target of Action

Eplerenone is a selective aldosterone receptor antagonist . It primarily targets the mineralocorticoid receptors in the body . These receptors play a crucial role in regulating blood pressure and maintaining electrolyte balance .

Mode of Action

This compound works by binding to the mineralocorticoid receptor , thereby blocking the binding of aldosterone, a component of the renin-angiotensin-aldosterone-system (RAAS) . Aldosterone is a hormone that causes the body to retain sodium and water, which can increase blood pressure . By blocking aldosterone, this compound helps decrease the amount of sodium and water the body retains .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to up-regulate Klotho, HSP70, sirtuins, and PGC-1α, which help preserve mitochondrial function and cell survival . Additionally, it suppresses the NF-κB signaling pathway, thereby hindering renal inflammation . This compound also affects the phosphatidylinositol 3-kinase/Akt and GSK-3β signaling pathways .

Pharmacokinetics

This compound is metabolized by the liver enzyme CYP3A4 . It has a half-life of 4-6 hours . After oral administration, this compound reaches peak plasma concentrations approximately 1.5 hours post-dose . It is excreted in urine (67%) and feces (32%) .

Result of Action

The molecular and cellular effects of this compound’s action include sustained increases in plasma renin and serum aldosterone, consistent with inhibition of the negative regulatory feedback of aldosterone on renin secretion . It also reduces arterial stiffness and vascular endothelial dysfunction . In terms of cellular effects, this compound has been shown to alter intracellular pH and calcium levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. When combined with ACE inhibitors, beta blockers, or Bactrim® (trimethoprim/sulfamethoxazole), it may produce severe hyperkalemia . Furthermore, the efficacy of this compound can be influenced by the patient’s sodium intake, as sodium plays a central role in the pathogenesis of cardiovascular damage .

Biochemical Analysis

Biochemical Properties

Eplerenone functions by binding to the mineralocorticoid receptor, thereby inhibiting the binding of aldosterone. This inhibition leads to increased plasma renin and serum aldosterone levels due to the disruption of the negative feedback loop . This compound selectively interacts with recombinant human mineralocorticoid receptors, showing minimal binding to glucocorticoid, progesterone, and androgen receptors . This selective binding is crucial for its therapeutic effects, as it prevents the adverse effects associated with non-selective aldosterone antagonists.

Cellular Effects

This compound exerts significant effects on various cell types, particularly those in the cardiovascular system. By blocking aldosterone, this compound reduces sodium reabsorption and potassium excretion in epithelial cells of the kidney . This action decreases blood volume and lowers blood pressure. Additionally, this compound has been shown to reduce vascular and myocardial fibrosis, attenuate endothelial dysfunction, and decrease cardiac hypertrophy . These cellular effects are mediated through the inhibition of aldosterone-induced signaling pathways, which include the reduction of pro-inflammatory cytokines and oxidative stress markers .

Molecular Mechanism

At the molecular level, this compound binds to the mineralocorticoid receptor, preventing aldosterone from exerting its effects . This binding inhibits the transcription of aldosterone-responsive genes involved in sodium and water retention . This compound’s selective binding to the mineralocorticoid receptor, without significant interaction with other steroid hormone receptors, minimizes the risk of side effects such as gynecomastia and impotence . The blockade of aldosterone’s action also leads to a decrease in the expression of pro-fibrotic and pro-inflammatory genes, contributing to its cardioprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is metabolized primarily by the liver enzyme CYP3A4, with a half-life of approximately 4-6 hours . Studies have shown that this compound maintains its efficacy over extended periods, with sustained reductions in blood pressure and improvements in heart failure symptoms . Long-term use may require monitoring for potential hyperkalemia and renal function impairment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low to moderate doses of this compound have been shown to reduce blood pressure, decrease cardiac and renal fibrosis, and improve survival rates in models of heart failure . High doses may lead to adverse effects such as hyperkalemia and renal dysfunction . The therapeutic window for this compound is thus critical for maximizing its benefits while minimizing risks.

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4 . The major metabolic pathways include 6β- and 21-hydroxylation and 3-keto reduction . These metabolic processes do not produce active metabolites, indicating that the parent compound is primarily responsible for its pharmacological effects . The metabolism of this compound can be influenced by other drugs that induce or inhibit CYP3A4, necessitating careful consideration of potential drug interactions .

Transport and Distribution

This compound is transported and distributed within the body with approximately 50% binding to plasma proteins, primarily albumin . Its volume of distribution ranges from 43 to 90 liters, indicating extensive distribution into extravascular tissues . This distribution is essential for its therapeutic effects, as it allows this compound to reach target tissues such as the heart and kidneys.

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it binds to the mineralocorticoid receptor . Upon binding, the this compound-receptor complex translocates to the nucleus, where it inhibits the transcription of aldosterone-responsive genes . This nuclear translocation is crucial for its ability to modulate gene expression and exert its therapeutic effects.

Chemical Reactions Analysis

Types of Reactions: Eplerenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Eplerenone has a wide range of scientific research applications:

Properties

CAS No.

107724-20-9

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

methyl (1R,2S,14S,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate

InChI

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15?,16?,17?,19?,21-,22-,23-,24+/m0/s1

InChI Key

JUKPWJGBANNWMW-GHBUSXCZSA-N

SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC(C3[C@]24C(O4)C[C@]5(C3CC[C@]56CCC(=O)O6)C)C(=O)OC

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC

Appearance

Solid powder

Color/Form

White to off-white crystalline powder

Key on ui other cas no.

107724-20-9

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Slightly soluble
Very slightly soluble in water, with its solubility essentially pH dependent

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9,11-epoxy-7-(methoxycarbonyl)-3-oxo-17-pregn-4-ene-21,17-carbolactone
eplerenon
eplerenone
Inspra

vapor_pressure

1.5X10-10 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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